molecular formula C14H12Br2ClN B11955350 4-Chloro-2,2'-dibromo-N-ethyldiphenylamine CAS No. 100542-44-7

4-Chloro-2,2'-dibromo-N-ethyldiphenylamine

Cat. No.: B11955350
CAS No.: 100542-44-7
M. Wt: 389.51 g/mol
InChI Key: PCGATYLPGLMEBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration: Introduction of a nitro group to the aromatic ring.

    Bromination: Addition of bromine atoms to the aromatic ring.

Chemical Reactions Analysis

4-Chloro-2,2’-dibromo-N-ethyldiphenylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2,2’-dibromo-N-ethyldiphenylamine is primarily used in scientific research due to its unique chemical properties. Its applications include:

Mechanism of Action

The mechanism of action for 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine include other halogenated diphenylamines, such as:

  • 4-Chloro-2,2’-dibromo-N-methyldiphenylamine
  • 4-Chloro-2,2’-dibromo-N-propyldiphenylamine

These compounds share similar structural features but differ in the alkyl group attached to the nitrogen atom. The uniqueness of 4-Chloro-2,2’-dibromo-N-ethyldiphenylamine lies in its specific combination of chloro, bromo, and ethyl groups, which confer distinct chemical properties and reactivity .

Properties

CAS No.

100542-44-7

Molecular Formula

C14H12Br2ClN

Molecular Weight

389.51 g/mol

IUPAC Name

2-bromo-N-(2-bromophenyl)-4-chloro-N-ethylaniline

InChI

InChI=1S/C14H12Br2ClN/c1-2-18(13-6-4-3-5-11(13)15)14-8-7-10(17)9-12(14)16/h3-9H,2H2,1H3

InChI Key

PCGATYLPGLMEBV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=C(C=C1)Cl)Br)C2=CC=CC=C2Br

Origin of Product

United States

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